molecular formula C15H13NO3S B5822617 methyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate

methyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate

Cat. No.: B5822617
M. Wt: 287.3 g/mol
InChI Key: OBCHITVBQNEHPB-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is often referred to as MTAB and is a derivative of benzoic acid. MTAB is a yellow powder that is soluble in organic solvents and has a molecular weight of 343.4 g/mol.

Mechanism of Action

The mechanism of action of MTAB is not fully understood, but it is believed to act as an electron donor in organic solar cells. MTAB has a high electron affinity and can donate electrons to the acceptor material, which helps in the generation of a photocurrent.
Biochemical and Physiological Effects:
MTAB has not been extensively studied for its biochemical and physiological effects. However, it is believed to be relatively safe and non-toxic.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MTAB in lab experiments is its high purity and stability. MTAB is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using MTAB is its high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of MTAB. One potential direction is the development of more efficient organic solar cells using MTAB as the electron donor. Another potential direction is the study of the biochemical and physiological effects of MTAB, which may lead to the development of new drugs or therapies. Additionally, the synthesis of new derivatives of MTAB may lead to the discovery of new compounds with even more promising applications.

Synthesis Methods

MTAB can be synthesized using a variety of methods, including the reaction between 2-thiopheneacrylic acid and methyl 4-aminobenzoate. This reaction is catalyzed by a base such as triethylamine and is carried out in the presence of a solvent such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure MTAB.

Scientific Research Applications

MTAB has been extensively studied for its potential applications in various fields. One of the most promising applications of MTAB is in the field of organic photovoltaics. MTAB has been found to be an efficient electron donor and can be used in the active layer of organic solar cells to improve their efficiency.

Properties

IUPAC Name

methyl 4-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c1-19-15(18)11-4-6-12(7-5-11)16-14(17)9-8-13-3-2-10-20-13/h2-10H,1H3,(H,16,17)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCHITVBQNEHPB-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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